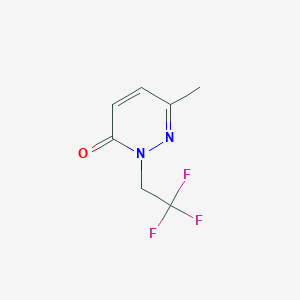
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoroethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various fields of research.
作用机制
Target of Action
The primary target of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. The antagonism of CGRP receptors can help prevent the onset of migraines .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents CGRP from attaching and activating them, thereby inhibiting the biochemical pathways that lead to migraines .
Biochemical Pathways
The compound’s action on the CGRP receptors affects the pain transmission pathway . CGRP is known to play a key role in transmitting signals of pain to the brain. By blocking these receptors, the compound prevents the transmission of pain signals, thereby helping to prevent the onset of migraines .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The molecular and cellular effects of the compound’s action result in the prevention of migraines . By antagonizing the CGRP receptors, the compound prevents the transmission of pain signals to the brain, thereby helping to prevent the onset of migraines .
Action Environment
It is known that the compound is administered orally , suggesting that factors such as diet and gastrointestinal health may influence its absorption and efficacy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like anhydrous zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
科学研究应用
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Atogepant: An orally administered CGRP receptor antagonist used for migraine prevention.
Ubrogepant: Another CGRP receptor antagonist used for the acute treatment of migraines.
Uniqueness
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to its specific chemical structure, which includes a trifluoroethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-methyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-2-3-6(13)12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMBAKLALPFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














